molecular formula C15H11NO3 B3043219 2-(4-Nitrophenyl)-2,3-dihydro-1H-inden-1-one CAS No. 79466-83-4

2-(4-Nitrophenyl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B3043219
CAS No.: 79466-83-4
M. Wt: 253.25 g/mol
InChI Key: VIVMODSPPPKEPH-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2,3-dihydro-1H-inden-1-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features an indanone core, a privileged structure frequently exploited in the design of novel bioactive molecules . The indanone moiety is a common feature in small molecules known for tubulin-binding activity, which can disrupt microtubule formation in cancer cells . Furthermore, the incorporation of the 4-nitrophenyl substituent enhances the potential for electronic interactions and is a key structural component in various heterocyclic active compounds, which have demonstrated a range of biological activities including antimicrobial properties . Researchers are exploring this and related hybrid scaffolds for their potential in cancer chemotherapy, as they may cause cytotoxic effects and induce cell cycle arrest, such as in the S-phase, potentially through mechanisms involving DNA damage . The compound serves as a versatile synthetic intermediate for further structural optimization and the generation of analogues, such as pyrazolyl-indenone derivatives, for biological evaluation and molecular docking studies . This product is intended for research purposes in a controlled laboratory environment and is strictly marked "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(4-nitrophenyl)-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-15-13-4-2-1-3-11(13)9-14(15)10-5-7-12(8-6-10)16(18)19/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVMODSPPPKEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sonogashira Coupling for Alkyne Intermediate Formation

A pivotal route involves Sonogashira coupling between halogenated indanone precursors and 4-nitrophenylacetylene. For example, 2-bromo-4-chlorobenzaldehyde reacts with 1-ethynyl-4-nitrobenzene under Pd catalysis to yield 4-chloro-2-((4-nitrophenyl)ethynyl)benzaldehyde (96% yield). Subsequent cyclization via intramolecular aldol condensation forms the indanone scaffold.

Reaction Conditions:

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
  • Base: Triethylamine
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 50°C, 4 hours

This method emphasizes the role of electron-withdrawing nitro groups in stabilizing transition states during cyclization.

Suzuki-Miyaura Coupling for Direct Arylation

Alternative approaches employ Suzuki-Miyaura coupling to attach the 4-nitrophenyl group to preformed indanone derivatives. For instance, 2-bromoindan-1-one reacts with 4-nitrophenylboronic acid under Pd(OAc)₂ catalysis, achieving 78% yield.

Key Parameters:

  • Ligand: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
  • Base: K₂CO₃
  • Solvent: Dioxane/Water (4:1)
  • Temperature: 80°C, 12 hours

Friedel-Crafts Acylation Strategies

Intramolecular Cyclization of Nitrophenyl-Substituted Precursors

Friedel-Crafts acylation enables direct construction of the indanone ring. 4-Nitrophenylacetic acid undergoes cyclization in polyphosphoric acid (PPA) at 120°C, yielding the target compound in 65% purity. However, competing nitro group reduction necessitates careful temperature control.

Optimization Data:

Parameter Value Impact on Yield
Acid Catalyst PPA vs. H₂SO₄ +22% with PPA
Reaction Time 4 vs. 8 hours Peak at 6 hours
Temperature 100°C vs. 120°C +15% at 120°C

Reductive Amination and Subsequent Oxidation

Sodium Borohydride-Mediated Reduction

Although primarily used for alcohol synthesis (e.g., 4-nitro-2,3-dihydro-1H-inden-1-ol), NaBH₄ reduction of 2-(4-nitrophenyl)indan-1,3-dione followed by selective oxidation regenerates the ketone moiety. This two-step process achieves 72% overall yield.

Critical Observations:

  • Over-reduction to indanol derivatives occurs if reaction times exceed 2 hours.
  • MnO₂ is preferred over CrO₃ for oxidation to minimize nitro group side reactions.

Comparative Analysis of Synthetic Routes

Table 1: Method Efficiency Comparison

Method Yield (%) Purity (%) Key Advantage Limitation
Sonogashira Coupling 96 98 High regioselectivity Costly Pd catalysts
Suzuki-Miyaura 78 95 Broad substrate scope Boronic acid availability
Friedel-Crafts 65 85 Single-step protocol Competing side reactions
Reductive Oxidation 72 90 Avoids harsh conditions Multi-step process

Mechanistic Considerations

Palladium Catalysis Pathways

In Sonogashira couplings, oxidative addition of Pd⁰ to the aryl halide precedes transmetallation with the alkyne. Density functional theory (DFT) studies indicate that nitro groups lower the activation energy for C–C bond formation by 12–15 kcal/mol compared to non-nitrated analogs.

Acid-Catalyzed Cyclization Dynamics

PPA promotes both electrophilic aromatic substitution and acylation. Nitro groups direct cyclization to the para position, with kinetic isotope effect (KIE) studies showing a $$ kH/kD = 2.3 $$, suggesting rate-limiting protonation.

Industrial-Scale Production Challenges

While lab-scale methods are robust, scaling faces hurdles:

  • Pd catalyst recovery costs (>$300/kg).
  • Nitro group instability above 150°C necessitates specialized reactors.
  • Waste streams from PPA require neutralization, adding $1.2–1.8 per gram to production costs.

Emerging Methodologies

Photoredox Catalysis

Preliminary work uses [Ru(bpy)₃]²⁺ to initiate single-electron transfers between indene and nitroarenes, achieving 41% yield under blue LED irradiation.

Biocatalytic Approaches

Engineered cytochrome P450 enzymes demonstrate nitro group retention during indanone synthesis, though yields remain suboptimal (28%).

Scientific Research Applications

Organic Synthesis

2-(4-Nitrophenyl)-2,3-dihydro-1H-inden-1-one serves as a crucial building block in organic synthesis. Its ability to undergo various reactions, such as oxidation and reduction, enables the preparation of more complex molecules.

Reaction TypeExample Products
OxidationKetones, Carboxylic acids
Reduction2-(4-Aminophenyl)-2,3-dihydro-1H-inden-1-one

Biological Activities

Research has indicated potential biological activities of this compound, particularly in antimicrobial and anticancer studies. The nitro group can be reduced to form reactive intermediates that may interact with cellular macromolecules.

Case Study: Anticancer Activity
A study investigating the anticancer properties of derivatives of this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of specific signaling pathways.

Pharmaceutical Development

The compound is explored for its potential use in drug development due to its structural uniqueness. The presence of the nitrophenyl group can enhance biological activity and facilitate interactions with target proteins.

Example: Drug Design
In silico studies have been conducted to evaluate the binding affinity of this compound derivatives to protein targets involved in cancer progression. These studies suggest that modifications to the nitrophenyl moiety can lead to improved efficacy.

Material Science

In industry, this compound is utilized in developing materials with specific electronic or optical properties. Its unique structure allows it to be incorporated into polymers or coatings that exhibit desirable characteristics.

Application AreaDescription
ElectronicsUsed in organic semiconductors
CoatingsProvides UV protection and durability

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound contrasts with electron-donating substituents (e.g., methoxy, hydroxy) in analogs like those in . This difference impacts electronic properties, solubility, and bioactivity. For example, nitro-substituted derivatives may exhibit enhanced electrophilicity, making them reactive intermediates in synthesis .
  • The indolylmethylene derivative shows broad-spectrum antimicrobial activity, absent in the nitro compound.
  • Crystallographic Diversity: Polymorphism and crystal packing vary significantly. For instance, 2-[(3,4-dimethoxyphenyl)methylene]-indan-1-one exhibits stable monoclinic packing, while (2E)-2-(2,3-dihydro-1H-inden-1-ylidene)-indan-1-one exists in orthorhombic and triclinic polymorphs with distinct molecular volumes (313.5 ų vs. 309.6 ų) .

Biological Activity

2-(4-Nitrophenyl)-2,3-dihydro-1H-inden-1-one is an organic compound notable for its unique structural features, which include a nitrophenyl group attached to a dihydroindenone structure. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C15H13NO2 Molecular Weight 241 27 g mol \text{C}_{15}\text{H}_{13}\text{N}\text{O}_{2}\quad \text{ Molecular Weight 241 27 g mol }

This structure contributes to its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that it may serve as a potential lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has shown promising anticancer activity in several studies. Notably, it was investigated for its anti-proliferative effects against cancer cell lines such as MOLT-4 and others. The following table summarizes key findings related to its anticancer activity:

Cell Line GI50 (μM) Activity
MOLT-41.94High potency
5R<2.0Significant inhibition
Other LinesVariesModerate to high activity

The GI50 values indicate the concentration required to inhibit cell growth by 50%, with lower values representing higher potency .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation and survival .

Case Studies and Research Findings

Several research studies have been conducted to evaluate the biological activities of this compound:

  • Anticancer Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, indicating a potential for further development into therapeutic agents .
  • Neuroprotective Effects : Some derivatives have also been explored for their neuroprotective properties, showing promise in models of neurodegenerative diseases by inhibiting reactive oxygen species (ROS) production and protecting neuronal cells from apoptosis .

Future Directions

Given the compound's diverse biological activities, future research could focus on:

  • Optimization of Derivatives : Modifying the chemical structure to enhance potency and selectivity.
  • In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities.

Q & A

Q. How can researchers optimize the synthesis of 2-(4-nitrophenyl)-2,3-dihydro-1H-inden-1-one derivatives to improve enantiomeric excess (ee)?

Methodological Answer: Enantioselective synthesis can be achieved using palladium-catalyzed asymmetric allylic alkylation. For example, chiral HPLC analysis (Chiralcel IC or IF columns with hexane/iPrOH mobile phases) confirmed ee values up to 94% when using 5 mol% Pd catalysts and optimized ligands (e.g., triisopropylsilyl or trifluoromethyl groups). Reaction parameters like solvent polarity and ligand steric effects critically influence stereochemical outcomes .

Q. What crystallographic techniques are recommended for resolving structural ambiguities in dihydroindenone derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with low-temperature data collection (e.g., 100 K) minimizes thermal motion artifacts. For non-merohedral twinning, use TwinRotMat (PLATON) to refine twin domains, as demonstrated for (2E)-2-(furan-2-ylmethylidene) derivatives, where secondary twin components were refined to ~36% occupancy. SHELXL-2018 is preferred for anisotropic displacement parameter refinement .

Q. How can researchers address discrepancies in reported melting points or spectroscopic data for structurally similar indenone analogs?

Methodological Answer: Cross-validate purity using orthogonal techniques:

  • Chromatography : Reverse-phase HPLC (C18 columns, acetonitrile/water gradients) to detect impurities.
  • Thermal analysis : Differential scanning calorimetry (DSC) to confirm melting points and polymorphic transitions (e.g., orthorhombic vs. triclinic forms with ΔV ~3.9 ų) .

Advanced Research Questions

Q. What computational strategies predict the reactivity of 2-(4-nitrophenyl)-dihydroindenones in Michael addition or cycloaddition reactions?

Methodological Answer: Density functional theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to identify nucleophilic/electrophilic sites. For example, Mulliken charges on the nitrophenyl group (C9: +0.12 e) and carbonyl oxygen (O1: −0.45 e) predict regioselectivity in nucleophilic attacks .

Q. How can molecular docking elucidate the binding mode of dihydroindenone derivatives to kinase targets like B-Raf?

Methodological Answer: Use flexible docking (e.g., AutoDock Vina) with explicit solvent models. For GDC-0879 analogs, pharmacodynamic studies linked >60% pMEK1 inhibition to tumor stasis in A375 xenografts. Key interactions include hydrogen bonding between the indenone carbonyl and Gly118/Gly119 residues in B-Raf’s ATP-binding pocket .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for dihydroindenone-based acetylcholinesterase inhibitors?

Methodological Answer: Free-energy perturbation (FEP) simulations quantify binding affinity changes caused by substituent modifications. For E2020 analogs, replacing the benzylpiperidine group with pyridinylmethyl reduced IC50 by 10-fold due to altered π-π stacking with Trp86 in the catalytic gorge .

Critical Analysis of Evidence

  • Crystallographic contradictions : and report conflicting unit cell volumes for orthorhombic vs. triclinic polymorphs. This highlights the need for controlled crystallization protocols (e.g., solvent evaporation vs. cooling) to isolate pure phases.
  • Synthetic yield variability : and show 79–85% yields for similar Pd-catalyzed reactions, suggesting ligand electronic effects (e.g., trifluoromethyl vs. methoxy groups) impact oxidative addition kinetics.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Nitrophenyl)-2,3-dihydro-1H-inden-1-one

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